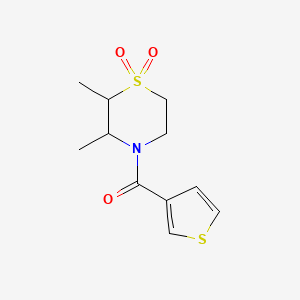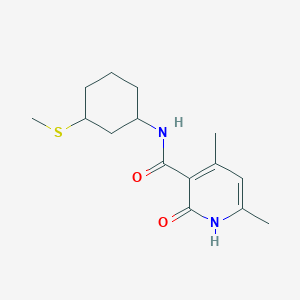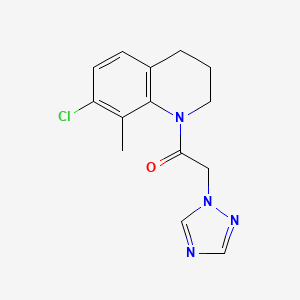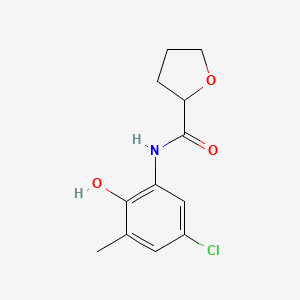
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It was first synthesized in the late 1980s and has since been widely used in scientific research to better understand the role of glutamate receptors in neurological processes.
Mecanismo De Acción
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone acts as a competitive antagonist of the AMPA receptor, specifically binding to the receptor's pore-forming subunit and preventing the influx of calcium ions into the cell. This inhibition of calcium influx can have a variety of downstream effects on cellular signaling pathways, ultimately leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In addition to its effects on AMPA receptor function, (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has also been shown to modulate other ion channels and neurotransmitter systems, such as NMDA receptors and GABAergic transmission. These effects can have a variety of downstream consequences on neuronal signaling and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of this receptor subtype in experimental settings. However, its use is limited by its relatively short half-life and potential off-target effects on other neurotransmitter systems.
Direcciones Futuras
There are a number of potential future directions for research involving (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone. One area of interest is the role of AMPA receptors in various disease states, such as epilepsy, stroke, and neurodegenerative disorders. Additionally, further investigation into the downstream signaling pathways affected by (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone could provide insights into the broader role of glutamate signaling in neuronal function and dysfunction. Finally, the development of more selective and longer-lasting AMPA receptor antagonists could provide even more precise tools for investigating the role of these receptors in neurological processes.
Métodos De Síntesis
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is typically synthesized through a multi-step process involving the condensation of various starting materials. One common synthesis method involves the reaction of 7-chloro-8-methylquinoline with 4-chlorobutanone in the presence of a base, followed by further reactions to introduce the dioxane moiety.
Aplicaciones Científicas De Investigación
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has been extensively used in scientific research to investigate the role of AMPA receptors in various neurological processes, including learning and memory, synaptic plasticity, and excitotoxicity. It has also been used to study the effects of AMPA receptor dysfunction in various disease states, such as epilepsy, stroke, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-10-12(16)5-4-11-3-2-6-17(14(10)11)15(18)13-9-19-7-8-20-13/h4-5,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWWYNZTWRPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(CCC2)C(=O)C3COCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)




![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)

